molecular formula C20H20N2O5S3 B2753091 N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896337-33-0

N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

Cat. No. B2753091
CAS RN: 896337-33-0
M. Wt: 464.57
InChI Key: AWNJBRNITHRXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide, also known as MTSEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSEA is a member of the ethanediamide family of compounds and is characterized by its unique chemical structure, which includes a benzyl group, a thienyl group, and a sulfone group.

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to exhibit potent anti-inflammatory properties. Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents . The presence of the thiophene ring in the structure of our compound of interest could potentially be explored for the development of new anti-inflammatory drugs.

Antipsychotic and Anti-Anxiety Applications

Thiophene compounds are also known to have applications in the treatment of psychiatric disorders. They can function as anti-psychotic and anti-anxiety agents . The structural complexity and the presence of multiple thiophene rings in our compound may offer a unique approach to modulating neurological pathways.

Antimicrobial and Antifungal Applications

The thiophene nucleus has shown effectiveness against a variety of microbial and fungal strains. This makes it a valuable component in the synthesis of new antimicrobial and antifungal agents . Research into the specific activity of our compound against different pathogens could lead to the development of novel treatments.

Anticancer Applications

Thiophene derivatives are being investigated for their potential anticancer activities. They can act as kinase inhibitors and possess anti-mitotic properties . The compound , with its thiophene-sulfonyl moiety, could be a candidate for the synthesis of new anticancer drugs, enhancing the anti-tumor activity of existing treatments.

Material Science Applications

Thiophene and its derivatives are not only limited to medicinal chemistry but also have applications in material science. They can be used in the synthesis of organic semiconductors and conducting polymers, which are essential for electronic devices .

Agricultural Chemistry Applications

In the field of agricultural chemistry, thiophene derivatives can be utilized in the synthesis of herbicides and pesticides. Their unique chemical properties allow them to interact with various biological targets, providing effective control over pests and weeds .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-15-6-2-5-14(11-15)12-21-19(23)20(24)22-13-17(16-7-3-9-28-16)30(25,26)18-8-4-10-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNJBRNITHRXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

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